(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone
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Overview
Description
(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic compound that features a complex structure combining a pyrimidine ring, a piperidine ring, and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the pyrimidine derivative reacts with a piperidine derivative.
Formation of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods, followed by coupling with the intermediate from the previous step.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine or piperidine rings, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrimidine or indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective activities.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3-(2,6-dimethylpyrimidin-4-yl)oxy)piperidine: Lacks the indole moiety.
(1H-indol-2-yl)methanone: Lacks the pyrimidine and piperidine rings.
(2,6-dimethylpyrimidin-4-yl)oxy derivatives: Various compounds with different substituents on the pyrimidine ring.
Uniqueness
The uniqueness of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone lies in its combination of three distinct pharmacophores, which may confer unique biological activities and chemical reactivity compared to simpler analogs.
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-10-19(22-14(2)21-13)26-16-7-5-9-24(12-16)20(25)18-11-15-6-3-4-8-17(15)23-18/h3-4,6,8,10-11,16,23H,5,7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRUXEXKRDZACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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